molecular formula C19H19N5O8S B2646799 1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid CAS No. 860612-04-0

1-[(3-nitro-4-{2-[(E)-(3-nitrophenyl)methylidene]hydrazino}phenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No.: B2646799
CAS No.: 860612-04-0
M. Wt: 477.45
InChI Key: HAPGIASVKDQJKV-UDWIEESQSA-N
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Description

The compound contains several functional groups including a nitro group (-NO2), a hydrazino group (-NHNH2), a sulfonyl group (-SO2-), and a carboxylic acid group (-COOH). These groups are attached to a phenyl ring and a piperidine ring .


Molecular Structure Analysis

The presence of multiple functional groups and rings in the compound would result in a complex three-dimensional structure. The electron-withdrawing nitro groups could potentially influence the electron density and reactivity of the aromatic ring .


Chemical Reactions Analysis

The compound could undergo a variety of chemical reactions depending on the conditions, such as reduction of the nitro groups or reactions at the hydrazino or carboxylic acid groups .


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of polar groups like nitro, sulfonyl, and carboxylic acid could impact its solubility .

Scientific Research Applications

NMR Spectroscopy in Characterizing Compound Structures

NMR spectroscopy has been highlighted as a crucial tool in determining the structure of complex organic compounds, especially those with nitrophenyl groups and hydrazino linkages similar to the compound . For instance, studies on compounds like 1-[2-(2-Nitrophenyl)hydrazinylidene]naphthalen-2(1H)-one have utilized NMR spectroscopy to analyze azo-hydrazo tautomerism, demonstrating the importance of this technique in characterizing such molecules (Lyčka, 2017).

Synthesis and Evaluation of Sulfonamides

The synthesis of sulfonamides, similar to the sulfonamide group in the compound's name, has been researched for their potential applications. For example, 1-methyl- and 1-(2-phenylethyl)-1,2,3,4-tetrahydropyridines have been reacted with organic azides to afford piperidylidene-2-sulfonamides, illustrating the methodologies for creating such structures and their potential utility in further pharmacological studies (Warren & Knaus, 1987).

Anticancer Activity of Piperidinecarboxylic Acid Derivatives

Research into piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids has demonstrated significant anticancer activity, suggesting that modifications to the piperidinecarboxylic acid moiety, as found in the compound of interest, could have therapeutic applications. This underscores the compound's potential role in developing new anticancer agents (Rehman et al., 2018).

Luminescent Properties and Magnetic Interactions

Compounds containing lanthanide(III) sulfonate-phosphonates based on tetranuclear clusters, while not directly related, showcase the type of structural complexity and potential for luminescent and magnetic properties that compounds like the one might possess. This area of research highlights the compound's potential applicability in materials science, particularly in creating new luminescent materials or studying magnetic properties (Du, Xu, & Mao, 2006).

Safety and Hazards

As with any chemical compound, handling should be done with appropriate safety measures. The compound could potentially be hazardous due to the presence of nitro groups, which are often associated with explosive properties .

Future Directions

Future research could focus on synthesizing the compound and studying its properties and potential applications. It could also involve modifying the structure to enhance its properties or reduce potential hazards .

Properties

IUPAC Name

1-[3-nitro-4-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]phenyl]sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O8S/c25-19(26)14-6-8-22(9-7-14)33(31,32)16-4-5-17(18(11-16)24(29)30)21-20-12-13-2-1-3-15(10-13)23(27)28/h1-5,10-12,14,21H,6-9H2,(H,25,26)/b20-12+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPGIASVKDQJKV-UDWIEESQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)NN=CC3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=C(C=C2)N/N=C/C3=CC(=CC=C3)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O8S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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